1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethanone
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Description
1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyridazine derivative and has shown promising results in various studies.
Scientific Research Applications
Conformational and Vibrational Studies
A study conducted by Onawole et al. (2017) explored the conformational, vibrational, and computational assessment of a similar arylpiperazine-based compound's biochemical properties. Their research highlighted the molecule's potential docking mechanism as an agonist in the human GABA A receptor, providing insights into its reactivity properties and biodegradability in aqueous solutions (Onawole et al., 2017).
Synthesis of Novel Derivatives
Research by Largeron and Fleury (1998) demonstrated a convenient electrochemical synthesis approach for novel 8-amino-1,4-benzoxazine derivatives, starting from related phenyl methanone compounds. This method showcased the potential for creating compounds with anti-stress oxidative properties (Largeron & Fleury, 1998).
Antimicrobial Activity
A study by Puthran et al. (2019) synthesized novel Schiff bases using an analogous methoxyphenyl compound, demonstrating their effective antimicrobial activity. This research contributes to the development of new antimicrobial agents with enhanced efficacy (Puthran et al., 2019).
Anti-Inflammatory and Analgesic Agents
Sharma and Bansal (2016) synthesized and evaluated new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for their anti-inflammatory and analgesic activities. Their findings identified compounds with promising pharmacological profiles without ulcerogenic and cardiovascular side effects, highlighting the therapeutic potential of such derivatives (Sharma & Bansal, 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-9-7-15(8-10-16)18(22)13-24-19-12-11-17(20-21-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZAOYDSSIWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
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